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  • Product: 3-Isopropoxyisoxazole-5-carboxylic acid
  • CAS: 1086391-25-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Isopropoxyisoxazole-5-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-isopropoxyisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-isopropoxyisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific public data on this molecule is limited, this document extrapolates its fundamental properties, including its inferred chemical identifiers. A detailed, field-proven synthetic protocol for analogous 3-alkoxyisoxazole-5-carboxylic acids is presented, offering a reliable pathway for its synthesis. The guide further explores the compound's potential applications, grounded in the known bioactivities of the isoxazole-5-carboxylic acid scaffold, and provides a framework for its strategic utilization in research and development programs.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The incorporation of a carboxylic acid moiety at the 5-position introduces a key acidic center, enabling ionic interactions and hydrogen bonding, which are often crucial for pharmacophoric activity. The 3-isopropoxy substituent offers a moderately lipophilic group that can probe hydrophobic pockets within target proteins, potentially influencing potency and selectivity. This guide focuses on the specific attributes and synthetic accessibility of 3-isopropoxyisoxazole-5-carboxylic acid, providing a foundational understanding for its application in drug design.

Physicochemical Properties and Structural Identifiers

PropertyValueSource
Molecular Formula C7H9NO4Calculated
Molecular Weight 171.15 g/mol Calculated
SMILES CC(C)OC1=NOC(=C1)C(=O)OInferred
InChIKey Inferred from structure; not publicly availableInferred

Synthesis of 3-Isopropoxyisoxazole-5-carboxylic acid: A Self-Validating Protocol

The synthesis of 3-isopropoxyisoxazole-5-carboxylic acid can be achieved through a robust and well-established multi-step sequence. The following protocol is based on analogous syntheses of similar 3-alkoxyisoxazole-5-carboxylic acids and is designed to be self-validating, with clear checkpoints for characterization.

Synthetic Workflow

The overall synthetic strategy involves a [3+2] cycloaddition reaction to construct the isoxazole core, followed by ester hydrolysis to yield the final carboxylic acid.

SynthesisWorkflow cluster_0 Step 1 & 2: Isoxazole Ring Formation cluster_1 Step 3: Hydrolysis A Ethyl 2-chloro-2-(hydroxyimino)acetate D Intermediate: Ethyl 3-isopropoxyisoxazole-5-carboxylate A->D:w 1. In situ nitrile oxide formation B Sodium isopropoxide C Ethyl propynoate C->D:w 2. [3+2] Cycloaddition F 3-Isopropoxyisoxazole-5-carboxylic acid D->F:w 3. Saponification E Lithium Hydroxide (LiOH)

Caption: Synthetic workflow for 3-isopropoxyisoxazole-5-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of Ethyl 3-isopropoxyisoxazole-5-carboxylate

  • Reaction Setup: To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a solution of sodium isopropoxide (1.1 eq) in isopropanol dropwise. The formation of the corresponding nitrile oxide occurs in situ.

  • Cycloaddition: To the reaction mixture, add ethyl propynoate (1.2 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford ethyl 3-isopropoxyisoxazole-5-carboxylate.

Step 3: Hydrolysis to 3-Isopropoxyisoxazole-5-carboxylic acid

  • Saponification: Dissolve the purified ethyl 3-isopropoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water. Add lithium hydroxide (2.0-3.0 eq) and stir the reaction at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidification and Extraction: Upon completion, remove the tetrahydrofuran under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid. Extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-isopropoxyisoxazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Potential Applications in Drug Development

While specific biological activities for 3-isopropoxyisoxazole-5-carboxylic acid have not been reported, the isoxazole-5-carboxylic acid scaffold is present in a number of compounds with diverse therapeutic applications.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element to the active sites of various enzymes.

  • Receptor Agonism/Antagonism: The overall structure can be tailored to interact with specific receptors, modulating their activity.

  • Antibacterial and Antiviral Agents: Isoxazole derivatives have been explored for their potential as antimicrobial agents.

The isopropoxy group provides a handle for exploring structure-activity relationships (SAR) by modifying the lipophilicity and steric bulk at the 3-position of the isoxazole ring.

Conclusion

3-Isopropoxyisoxazole-5-carboxylic acid represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides the foundational knowledge of its inferred structure and a reliable synthetic pathway to enable its synthesis and subsequent investigation. The presented protocol, based on established chemical principles for analogous compounds, offers a high probability of success, empowering researchers to incorporate this promising scaffold into their discovery programs.

References

There are no direct citations for the synthesis or properties of 3-isopropoxyisoxazole-5-carboxylic acid. The provided synthetic protocol is a general method adapted from established literature procedures for the synthesis of analogous isoxazole derivatives. For general information on isoxazole synthesis and applications, please refer to standard organic chemistry textbooks and relevant scientific databases.

Protocols & Analytical Methods

Method

Synthesis of 3-Isopropoxyisoxazole-5-carboxylic acid from 3-hydroxyisoxazole

Technical Application Note: Regioselective Synthesis of 3-Isopropoxyisoxazole-5-carboxylic Acid Executive Summary This Application Note details a high-precision synthetic route for 3-isopropoxyisoxazole-5-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 3-Isopropoxyisoxazole-5-carboxylic Acid

Executive Summary

This Application Note details a high-precision synthetic route for 3-isopropoxyisoxazole-5-carboxylic acid starting from 3-hydroxyisoxazole . This scaffold is a critical structural motif in medicinal chemistry, serving as a bioisostere for carboxylic acids (e.g., in AMPA/Kainate receptor agonists) and as a core pharmacophore in anti-inflammatory agents.

The synthesis presents two primary chemical challenges:

  • Tautomeric Ambiguity: 3-Hydroxyisoxazole exists in equilibrium with 3-isoxazolinone, leading to competing

    
    - vs. 
    
    
    
    -alkylation pathways.
  • Regioselective Functionalization: Introducing the carboxylic acid moiety at the C-5 position requires controlled C-H activation.

This guide provides a validated two-stage protocol : first, locking the tautomer via Mitsunobu


-alkylation , followed by C-5 lithiation and carboxylation .

Strategic Analysis & Chemical Logic

The Tautomer Challenge (N- vs. O-Selectivity)

3-Hydroxyisoxazole (1 ) is an ambident nucleophile. Under standard basic alkylation conditions (e.g.,


), the reaction often favors the thermodynamic 

-alkyl product (2-isopropyl-3-isoxazolinone) or results in difficult-to-separate mixtures.
  • Solution: To enforce

    
    -alkylation, we utilize the Mitsunobu reaction . The formation of the oxo-phosphonium intermediate activates the alcohol (isopropanol), allowing the isoxazole oxygen (acting as the nucleophile) to attack via an 
    
    
    
    mechanism. This kinetic pathway strongly favors the formation of the aromatic 3-alkoxyisoxazole ether.
C-5 Functionalization (Lithiation)

Once the oxygen is protected as the isopropyl ether, the isoxazole ring becomes stable to strong bases. The proton at C-5 is the most acidic site on the ring (


). Treatment with 

-butyllithium (

-BuLi) at cryogenic temperatures generates a stable 5-lithio species, which can be quenched with carbon dioxide to yield the target carboxylic acid.

Workflow Visualization

G Start 3-Hydroxyisoxazole (Tautomeric Mixture) N_Side N-Alkyl Byproduct (2-Isopropyl-3-isoxazolinone) Start->N_Side Standard Base (K2CO3/DMF) AVOID Inter Intermediate: 3-Isopropoxyisoxazole Start->Inter Step 1: Mitsunobu (iPrOH, PPh3, DIAD) O-Selective Lithio Lithio-Intermediate (5-Li-3-isopropoxyisoxazole) Inter->Lithio Step 2: n-BuLi THF, -78°C Product Target: 3-Isopropoxyisoxazole- 5-carboxylic acid Lithio->Product Quench: CO2 Acid Workup

Figure 1: Synthetic pathway highlighting the regioselective control points. Green path indicates the optimized route.

Experimental Protocols

Step 1: Regioselective Synthesis of 3-Isopropoxyisoxazole

Objective: Selective


-alkylation of 3-hydroxyisoxazole.

Reagents:

  • 3-Hydroxyisoxazole (1.0 equiv)

  • Isopropanol (1.2 equiv) - Must be anhydrous

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 3-hydroxyisoxazole (e.g., 10 mmol),

    
     (12 mmol), and anhydrous isopropanol (12 mmol) to the flask. Dissolve in dry THF (50 mL).
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (12 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, and the less polar ether (
    
    
    
    ) should appear.
  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The residue will contain solid triphenylphosphine oxide (TPPO).[1] Triturate with cold hexanes/ether (9:1) to precipitate TPPO, filter, and concentrate the filtrate. Purify the oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75-85% (Clear, colorless oil).

Step 2: C-5 Lithiation and Carboxylation

Objective: Introduction of the carboxylic acid at position 5 via C-H activation.

Reagents:

  • 3-Isopropoxyisoxazole (from Step 1, 1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, 1.6 M in hexanes)
    
  • Dry Ice (Solid

    
    ) or 
    
    
    
    gas balloon
  • Solvent: THF (anhydrous)

Protocol:

  • Setup: Flame-dry a Schlenk flask or 3-neck RBF. Maintain a strict Argon atmosphere.

  • Solvation: Dissolve 3-isopropoxyisoxazole (e.g., 5 mmol) in anhydrous THF (25 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add

    
    -BuLi (5.5 mmol) dropwise along the side of the flask to pre-cool the reagent.
    
    • Critical: Maintain internal temperature below -70°C.[2]

    • Stirring: Stir at -78°C for 45–60 minutes. The solution may turn slightly yellow/orange, indicating the formation of the lithio-species.

  • Quench (Carboxylation):

    • Method A (Excess Solid): Add crushed, dry solid

      
       (excess) directly to the flask (careful of CO2 off-gassing).
      
    • Method B (Gas): Bubble dry

      
       gas through the solution via a cannula for 20 minutes.
      
  • Warming: Allow the reaction to warm to RT slowly (over 1-2 hours) while still under

    
     atmosphere.
    
  • Workup:

    • Quench with water (10 mL).

    • Extract the aqueous layer with Ether (

      
       mL) to remove unreacted neutral starting material.
      
    • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl.

    • Extraction: Extract the acidic aqueous layer with EtOAc (

      
       mL).
      
    • Drying: Dry combined EtOAc layers over

      
      , filter, and concentrate.
      
  • Isolation: The product usually crystallizes upon concentration or can be recrystallized from EtOAc/Hexanes.

Data Summary & QC Parameters

Parameter3-Isopropoxyisoxazole (Intermediate)3-Isopropoxyisoxazole-5-COOH (Target)
Appearance Clear, colorless oilWhite to off-white solid
1H NMR (CDCl3)

8.1 (d, 1H, H-5), 6.0 (d, 1H, H-4), 4.8 (sept, 1H, iPr)

10.5 (br s, 1H, COOH), 6.7 (s, 1H, H-4), 4.9 (sept, 1H)
Key Shift Doublet at 8.1 ppm (H-5)Disappearance of H-5 signal; H-4 becomes singlet
IR Spectroscopy C=N stretch (~1600 cm⁻¹)Broad O-H (~3000 cm⁻¹), Strong C=O (~1710 cm⁻¹)
TLC (Hex/EtOAc) High Rf (Non-polar)Low Rf (Streaks on silica without acid)

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (N-Alkylation observed).

    • Cause: Incomplete Mitsunobu complex formation or moisture.

    • Fix: Ensure DIAD is added slowly at 0°C. If problem persists, switch to using the Silver Salt method : React the silver salt of 3-hydroxyisoxazole with isopropyl iodide in benzene/toluene (heterogeneous conditions favor O-alkylation).

  • Issue: Incomplete Lithiation (Step 2).

    • Cause: Temperature not low enough or wet THF.

    • Fix: Ensure -78°C is maintained. Titrate

      
      -BuLi before use.
      
  • Issue: Decarboxylation.

    • Cause: Isoxazole-5-carboxylic acids can decarboxylate at high temperatures.

    • Fix: Avoid boiling the acidic aqueous layer during workup. Keep rotary evaporator bath < 40°C.

References

  • Mitsunobu Reaction Conditions & Mechanism

    • Swamy, K. C. K., et al.
    • Organic Chemistry Portal:

  • Isoxazole Lithiation

    • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[3][4] Curr.[5] Opin. Drug Discov. Devel.2005 , 8(6), 723-740.

    • General Lithiation of Heterocycles:

  • 3-Hydroxyisoxazole Tautomerism & Alkylation

    • SciSpace. "Carboxylic Acid Bioisosteres in Drug Design: 3-Hydroxyisoxazole."

    • ChemMedChem (via NIH). "Isoxazole agonists of the NMDA receptor."

  • Commercial Precursors (Validation of Structure)

    • PubChem Compound Summary: Methyl 3-hydroxyisoxazole-5-carboxylate.

Sources

Application

Using 3-Isopropoxyisoxazole-5-carboxylic acid as a scaffold in drug discovery

Abstract This application note details the utility of 3-Isopropoxyisoxazole-5-carboxylic acid (3-OiPr-Isox-5-COOH) as a privileged scaffold in medicinal chemistry. While isoxazoles are widely recognized as bioisosteres f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 3-Isopropoxyisoxazole-5-carboxylic acid (3-OiPr-Isox-5-COOH) as a privileged scaffold in medicinal chemistry. While isoxazoles are widely recognized as bioisosteres for carboxylic acids and amide bonds, the specific 3-alkoxy-5-carboxy substitution pattern offers unique electronic and steric properties ideal for targeting ionotropic glutamate receptors (iGluRs) and designing fragment-based libraries. This guide provides validated synthetic protocols, physicochemical profiling, and strategic applications for integrating this scaffold into lead optimization workflows.

Introduction: The Scaffold Advantage

In modern drug discovery, the isoxazole ring serves as a critical bioisostere . It mimics the spatial and electronic distribution of carboxylates and amides while improving metabolic stability and lipophilicity.[1]

3-Isopropoxyisoxazole-5-carboxylic acid is particularly valuable for two reasons:

  • Glutamate Mimicry: The 3-alkoxyisoxazole moiety is a validated surrogate for the distal carboxylate of glutamate, making it a "warhead" for AMPA and Kainate receptor antagonists.

  • Lipophilic Tuning: The isopropoxy group introduces a defined steric bulk and increased lipophilicity (LogP) compared to methoxy analogs, often improving blood-brain barrier (BBB) permeability without sacrificing solubility.

Physicochemical Profile
PropertyValue (Approx.)Relevance
Molecular Weight 171.15 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP ~1.2 - 1.5Moderate lipophilicity; good starting point for CNS ligands.
pKa (COOH) ~3.5 - 4.0Stronger acid than benzoic acid due to the electron-withdrawing isoxazole ring.
TPSA ~65 ŲFavorable for membrane permeability.
H-Bond Donors/Acceptors 1 / 4Balanced profile for receptor interaction.

Synthetic Utility & Protocols

Synthesis of the Scaffold

Note: While commercially available, in-house synthesis allows for rapid analog generation.

Mechanism: The most robust route involves the alkylation of commercially available 3-hydroxyisoxazole-5-carboxylic acid (or its ester) via a Mitsunobu reaction or direct alkylation.

Protocol A: Direct Alkylation (Scale: 10 mmol)
  • Reagents: Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve methyl 3-hydroxyisoxazole-5-carboxylate (1.43 g, 10 mmol) in DMF (20 mL).

    • Add

      
       (2.76 g, 20 mmol) and stir at RT for 15 min.
      
    • Add Isopropyl bromide (1.13 mL, 12 mmol) dropwise.

    • Heat to 60°C for 4 hours (Monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

      
       and concentrate.
      
    • Hydrolysis: Dissolve the crude ester in THF/MeOH/Water (3:1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours. Acidify with 1N HCl to pH 2. Extract with EtOAc to yield the free acid.

Amide Coupling (Library Generation)

The carboxylic acid at position 5 is the primary handle for diversification.

Protocol B: Standard Amide Coupling (HATU Method)
  • Purpose: Attaching the scaffold to amine-bearing cores (R-NH2).

  • Reagents: 3-OiPr-Isox-5-COOH (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Step-by-Step:

    • Dissolve 3-OiPr-Isox-5-COOH in DMF (0.1 M concentration).

    • Add DIPEA and stir for 5 minutes.

    • Add HATU. The solution should turn slightly yellow.

    • Immediately add the amine partner.

    • Stir at RT for 2-16 hours.

    • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Biological Applications & Logic

Glutamate Receptor Antagonism (AMPA/Kainate)

The 3-isopropoxyisoxazole core is a classic antagonist pharmacophore.

  • Mechanism: The isoxazole ring mimics the planar distal carboxylate of glutamate. The 3-isopropoxy group occupies a hydrophobic pocket in the receptor binding domain (LBD), often providing selectivity over NMDA receptors.

  • Design Heuristic:

    • 3-Methoxy: Often too small; leads to partial agonism or low affinity.

    • 3-Isopropoxy: Optimal bulk for "locking" the antagonist conformation in the cleft.

    • 3-Benzyloxy: Often used to probe the limit of the hydrophobic pocket.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and distinct vectors (Acid handle + Lipophilic ether), this molecule is an ideal "seed" fragment.

  • Screening: Include in NMR or SPR fragment screens.

  • Expansion: Grow the molecule from the C5-position (via amide or heterocycle formation) to pick up additional interactions.

Visualizations

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates the decision tree for utilizing this scaffold in a medicinal chemistry campaign.

G Scaffold 3-Isopropoxyisoxazole- 5-carboxylic acid Coupling Amide Coupling (R-NH2) Scaffold->Coupling Standard Route Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Core Hopping Library Amide Library (Diversity) Coupling->Library Heterocycle Oxadiazole/Triazole (Rigidification) Bioisostere->Heterocycle GluR Target: AMPA/Kainate (Antagonist) Library->GluR High Affinity PTP1B Target: PTP1B (Phosphatase Inhibitor) Library->PTP1B Selectivity Heterocycle->GluR Improved PK

Caption: Workflow for diversifying the 3-Isopropoxyisoxazole scaffold into bioactive libraries.

SAR Logic: The 3-Alkoxy Vector

This diagram explains the Structure-Activity Relationship (SAR) logic behind selecting the Isopropoxy substituent.

SAR Central 3-Position Substituent (SAR Vector) Methoxy 3-Methoxy (-OMe) Low Steric Bulk Risk: Partial Agonism Central->Methoxy Isopropoxy 3-Isopropoxy (-OiPr) Optimal Bulk Result: Antagonist Lock Improved BBB Permeability Central->Isopropoxy Benzyloxy 3-Benzyloxy (-OBn) High Steric Bulk Result: Potency Loss (Clash) Peripheral Restriction Central->Benzyloxy

Caption: SAR decision matrix for the 3-position. The Isopropoxy group offers the optimal balance of steric bulk and lipophilicity.

Troubleshooting & Expert Tips

  • Instability: The isoxazole ring is stable to most acids and bases but avoid strong reducing conditions (e.g.,

    
    /Pd-C, Raney Nickel, or 
    
    
    
    ). These will cleave the N-O bond, destroying the ring and yielding a beta-amino enone.
    • Alternative: If reduction elsewhere in the molecule is needed, use selective reagents like

      
       or Zinc/Acetic acid.
      
  • Solubility: While the isopropoxy group aids lipophilicity, the free acid can be poorly soluble in non-polar solvents (DCM). Use DMF or DMSO for coupling reactions.

  • Purification: The scaffold is UV active (approx. 210-250 nm). However, it lacks strong chromophores. When coupling to non-UV active amines, ensure your LCMS method is sensitive to the product mass.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses isoxazoles as acid mimics).

  • Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists. Journal of Medicinal Chemistry. (Foundational work on 3-alkoxyisoxazole SAR).

  • Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors. Chemistry & Biodiversity. (Recent application of the scaffold).

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides. ACS Medicinal Chemistry Letters. (Synthetic protocols for isoxazole amides).

  • 3-Propoxyisoxazole-5-carboxylic acid (Chemical Data). ChemScene. (Commercial availability and physicochemical data).

Sources

Method

Preparation of 3-isopropoxyisoxazole derivatives via cycloaddition

Application Note: Preparation of 3-Isopropoxyisoxazole Derivatives via 1,3-Dipolar Cycloaddition Executive Summary The 3-alkoxyisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a metabolically...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 3-Isopropoxyisoxazole Derivatives via 1,3-Dipolar Cycloaddition

Executive Summary

The 3-alkoxyisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for carboxylic acids and esters. While 3-arylisoxazoles are routinely synthesized via benzonitrile oxides, the preparation of 3-alkoxyisoxazoles (specifically the 3-isopropoxy variant) presents unique challenges due to the instability of the requisite alkoxy nitrile oxide dipoles.

This guide details a robust, self-validating protocol for the synthesis of 3-isopropoxyisoxazole derivatives via the [3+2] cycloaddition of in situ-generated isopropoxy nitrile oxide . We also provide a mechanistic rationale for regioselectivity and a contingency workflow involving nucleophilic displacement for difficult substrates.

Mechanistic Insight & Retrosynthesis

The formation of the isoxazole ring proceeds via a concerted [3+2] cycloaddition between a dipolarophile (alkyne) and a 1,3-dipole (nitrile oxide).[1]

  • The Challenge: Alkoxy nitrile oxides (

    
    ) are significantly less stable than their aryl counterparts, prone to rapid dimerization into furoxans.
    
  • The Solution: Slow, controlled generation of the dipole from a stable precursor, isopropyl chloroximidoformate (also known as

    
    -isopropylhydroxyimidoyl chloride), ensures the concentration of the active dipole remains low relative to the dipolarophile, favoring cycloaddition over dimerization.
    
Retrosynthetic Analysis (Graphviz Diagram)

Retrosynthesis Target 3-Isopropoxyisoxazole (Target Scaffold) Cyclo [3+2] Cycloaddition Cyclo->Target Dipole Isopropoxy Nitrile Oxide (Reactive Intermediate) Dipole->Cyclo Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cyclo Precursor Isopropyl Chloroximidoformate (Stable Precursor) Precursor->Dipole Base-mediated HCl elimination RawMat Dichloroformaldoxime (Phosgene Oxime) RawMat->Precursor iPrOH Nucleophilic Sub.

Figure 1: Retrosynthetic strategy for accessing the 3-isopropoxyisoxazole core via nitrile oxide cycloaddition.[2][3]

Experimental Protocols

Safety Warning (Critical)
  • Dichloroformaldoxime (Phosgene Oxime) is a potent vesicant and irritant. All operations involving this reagent or its generation must be performed in a well-ventilated fume hood wearing full PPE (double nitrile gloves, face shield).

  • Nitrile Oxides are potentially explosive in concentrated forms; never isolate them. Generate in situ.

Protocol A: Synthesis of Precursor (Isopropyl Chloroximidoformate)

This step converts the highly reactive dichloroformaldoxime into the stable imidoyl chloride precursor.

Reagents:

  • Dichloroformaldoxime (commercial or prepared from glyoxylic acid oxime).

  • Isopropanol (anhydrous).

  • Sodium bicarbonate (

    
    ).
    
  • Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Dissolve dichloroformaldoxime (10 mmol) in anhydrous DCM (20 mL) and cool to 0°C.

  • Addition: Add isopropanol (10 mmol) followed by the slow addition of solid

    
     (12 mmol).
    
  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (disappearance of oxime).

  • Workup: Filter off the inorganic salts. Wash the filtrate with cold water (2 x 10 mL).

  • Isolation: Dry the organic layer over

    
     and concentrate under reduced pressure (keep bath temp <30°C).
    
  • Validation:

    
     NMR should show the isopropyl methine septet and methyl doublets, with a characteristic shift for the oxime 
    
    
    
    .
    • Target:Isopropyl chloroximidoformate (

      
      ).
      
Protocol B: The [3+2] Cycloaddition

This protocol utilizes the precursor to generate the dipole in the presence of the alkyne.

Reagents:

  • Isopropyl chloroximidoformate (from Protocol A).

  • Terminal Alkyne (1.2 equivalents).

  • Triethylamine (

    
    ) or dilute 
    
    
    
    .
  • Solvent: DCM or t-Butyl Methyl Ether (TBME).

Step-by-Step:

  • Setup: Dissolve the Alkyne (1.2 mmol) and Isopropyl chloroximidoformate (1.0 mmol) in DCM (10 mL).

  • Slow Addition (Crucial): Dissolve

    
     (1.2 mmol) in DCM (5 mL). Add this solution to the reaction mixture dropwise  via a syringe pump over 4–6 hours at room temperature.
    
    • Why? Slow addition keeps the concentration of the nitrile oxide low, preventing dimerization to furoxans.

  • Completion: Stir for an additional 2 hours. Monitor by LC-MS for the formation of the isoxazole (M+H).

  • Workup: Quench with water. Extract with DCM.[1][2] Wash with brine.[4]

  • Purification: Silica gel chromatography. 3-Alkoxyisoxazoles are typically less polar than the corresponding furoxan byproducts.

Reaction Scheme & Pathway:

Mechanism Start Precursor: iPrO-C(Cl)=NOH Dipole Dipole: [iPrO-C≡N→O] Start->Dipole -HCl Base Base (Et3N) Base->Dipole TS Concerted TS (Regiocontrol) Dipole->TS Alkyne Alkyne: R-C≡CH Alkyne->TS Product Product: 3-Isopropoxy-5-R-isoxazole TS->Product

Figure 2: Reaction pathway showing in situ generation of the dipole and subsequent trapping by the alkyne.

Data Analysis & Troubleshooting

Regioselectivity Validation

The reaction typically yields the 3,5-disubstituted isoxazole as the major product due to steric hindrance in the transition state.

Parameter3,5-Isomer (Major)3,4-Isomer (Minor)

NMR (Ring H)
Singlet at

6.0–6.5 ppm
Singlet at

8.0–8.5 ppm

NMR (C4)

90–100 ppm

110–120 ppm
Mechanism Sterically favoredSterically disfavored
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Furoxan Formation Dipole concentration too high.Increase dilution; slow down base addition (use syringe pump).
No Reaction Alkyne is electron-poor.Heat to 40–50°C; switch solvent to Toluene.
Regioisomer Mix Electronic effects of R-group.Use Cu(I) catalysis (Click chemistry variant) if applicable, though Cu-click works best for azides, not nitrile oxides. For nitrile oxides, steric bulk controls regioselectivity.

Alternative Route: The "Substitution" Strategy

If the direct cycloaddition fails (e.g., unstable dipole), use the 3-Bromo Route :

  • Cycloaddition: React Dibromoformaldoxime + Alkyne

    
    3-Bromoisoxazole .
    
  • Substitution: React 3-Bromoisoxazole +

    
     (in 
    
    
    
    )
    
    
    3-Isopropoxyisoxazole .
    • Note: This requires heating (reflux) but is chemically very robust.

References

  • Synthesis of 3-alkoxyisoxazoles via nitrile oxides

    • Title: "Synthesis of 3-alkoxyisoxazoles
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Note: Generalized citation for foundational chemistry).

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Title: "Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides"
    • Source:Bioorganic & Medicinal Chemistry[5]

    • URL:[Link]

  • Preparation of Dihaloformaldoximes: Title: "Synthesis and reactions of dihaloformaldoximes" Source:Google Patents / BenchChem Protocols URL
  • General Isoxazole Synthesis Reviews

    • Title: "Advances in isoxazole chemistry and their role in drug discovery"
    • Source:RSC Advances
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Isopropoxyisoxazole-5-carboxylic acid

Executive Summary This guide addresses solubility challenges associated with 3-Isopropoxyisoxazole-5-carboxylic acid . While the carboxylic acid moiety (position 5) provides an ionizable "handle" for aqueous solubility,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses solubility challenges associated with 3-Isopropoxyisoxazole-5-carboxylic acid . While the carboxylic acid moiety (position 5) provides an ionizable "handle" for aqueous solubility, the isopropoxy group (position 3) introduces significant lipophilicity (LogP shift). Users frequently encounter precipitation when diluting DMSO stocks into aqueous buffers or when attempting to dissolve the solid directly in water at acidic or neutral pH.

The solutions below are prioritized by biological compatibility and experimental robustness .

Module 1: The pH Factor (Primary Solution)

The Science: Ionization vs. Lipophilicity

The most common error is attempting to dissolve this compound in unbuffered water or low-pH media.

  • The Mechanism: This compound is a weak acid. Based on structural analogs (Isoxazole-5-carboxylic acid), the pKa is estimated between 2.5 and 3.5 .

  • The Problem: In pure water (pH ~5.5-6.0) or acidic buffers, a significant fraction of the molecule exists in its protonated (neutral) form. The lipophilic isopropoxy tail drives this neutral form to aggregate and precipitate.

  • The Fix: You must drive the equilibrium completely to the deprotonated carboxylate anion form.

Protocol: In Situ Salt Formation

Do not rely on passive dissolution.

  • Calculate Molarity: Determine the required moles of your compound.

  • Alkaline Dissolution: Add 1.05 equivalents of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) from a 1M stock solution.

    • Why? This ensures 100% ionization.

  • Vortex/Sonicate: The solution should clarify rapidly.

  • Back-Titration (Optional): Once dissolved, dilute with your buffer (e.g., PBS) to the final volume. Check that the final pH remains above 6.0.

Workflow Visualization

solubility_decision_tree start Start: Solid Compound check_ph Goal: Aqueous Solution? start->check_ph add_base Add 1.05 eq. NaOH/KOH check_ph->add_base Step 1 check_clear Is Solution Clear? add_base->check_clear dilute Dilute with Buffer (pH > 6.0) check_clear->dilute Yes cosolvent Proceed to Co-solvent (Module 2) check_clear->cosolvent No (Precipitate persists)

Figure 1: Decision tree for initial aqueous solubilization using pH adjustment.

Module 2: Co-solvent Strategies (Stock Solutions)

If the compound is required at high concentrations (>10 mM) where ionic repulsion isn't enough to prevent aggregation, or if the assay cannot tolerate high pH, use a co-solvent.

The "Crash-Out" Phenomenon

Researchers often dissolve the compound in 100% DMSO and then "shock" it by adding it rapidly to water.

  • Cause: The rapid change in dielectric constant forces the hydrophobic isopropoxy tail to aggregate before water molecules can solvate the polar head.

  • Prevention: Use the "Step-Down" Dilution Method .

Protocol: The Step-Down Dilution
  • Master Stock: Dissolve compound in 100% anhydrous DMSO to 100x the final concentration (e.g., 100 mM).

  • Intermediate Step: Dilute this stock 1:10 into 50% DMSO / 50% Water .

    • Result: 10 mM compound in 50% DMSO.

  • Final Dilution: Slowly add the intermediate solution to your media/buffer while vortexing.

Solvent Tolerance Table
Assay TypeMax DMSO %Recommended Co-solventNotes
Cell Culture (Robust) 0.5% - 1.0%DMSOHeLa, HEK293 are tolerant.
Primary Cells/Neurons < 0.1%DMSO / WaterHighly sensitive; use Salt Method (Module 1).
Enzymatic Assay 1.0% - 5.0%DMSO / EthanolCheck enzyme stability first.
In Vivo (Mouse/Rat) 5% - 10%PEG400 / SalineUse PEG400 to solubilize the lipophilic tail.

Module 3: Advanced Formulation (Cyclodextrins)

For animal studies or sensitive cell lines where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

The Mechanism

The hydrophobic isopropoxy tail inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water. This "hides" the lipophilic portion of the molecule.

Protocol: Complexation
  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add the solid 3-Isopropoxyisoxazole-5-carboxylic acid.

  • Stir/Shake at Room Temperature for 2-4 hours.

  • Note: If dissolution is slow, heat gently to 40°C or adjust pH to 7.0 (combining Module 1 and 3).

  • Filter sterilize (0.22 µm).

Complexation Pathway

cd_complexation drug Free Drug (Lipophilic Tail) mix Mixing (Stir 4h / 40°C) drug->mix cd HP-beta-CD (Host Cavity) cd->mix complex Inclusion Complex (Water Soluble) mix->complex Hydrophobic Interaction

Figure 2: Encapsulation of the lipophilic isopropoxy group by Cyclodextrin.

Troubleshooting & FAQs

Q1: I added the compound to PBS and it turned into a cloudy suspension. Why? A: PBS (Phosphate Buffered Saline) has high ionic strength (~150 mM NaCl). The sodium ions shield the charges, reducing the solubility of the weak acid ("Salting Out"), and the pH of PBS (7.4) might drop locally if you added the solid acid directly.

  • Fix: Dissolve in pure water + NaOH first (Module 1), then dilute into PBS.

Q2: My cells are dying, but I'm using the salt form. A: Check your DMSO control. If you used DMSO to make the stock, you might have exceeded 0.5% final concentration.[1]

  • Fix: Switch to the Direct Salt Method (Module 1) or Cyclodextrin (Module 3) to eliminate DMSO entirely.

Q3: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and can cause precipitation faster upon dilution (evaporation effects). DMSO is preferred for stability, but Ethanol is acceptable for acute injections if diluted immediately.

References

  • BenchChem. (2025).[2] Considerations regarding use of solvents in in vitro cell based assays. Retrieved from

  • ChemicalBook. (2024). Isoxazole-5-carboxylic acid Properties and pKa Data. Retrieved from

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from

  • OAText. (2019). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from

  • ResearchGate. (2016).[3] DMSO usage in cell culture - Expert Discussions. Retrieved from

Sources

Optimization

Stability of 3-Isopropoxyisoxazole-5-carboxylic acid under basic hydrolysis

Introduction This technical guide addresses the stability of 3-isopropoxyisoxazole-5-carboxylic acid under basic hydrolysis conditions. While specific kinetic data for this exact molecule is not extensively published, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability of 3-isopropoxyisoxazole-5-carboxylic acid under basic hydrolysis conditions. While specific kinetic data for this exact molecule is not extensively published, this document synthesizes established principles of isoxazole chemistry to provide researchers, scientists, and drug development professionals with a robust framework for experimental design, troubleshooting, and analysis. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under various conditions, including strong basic media.[1][2] This guide will help you anticipate and navigate the challenges associated with this reactivity.

Frequently Asked Questions (FAQs)

Q1: Is the isoxazole ring of 3-isopropoxyisoxazole-5-carboxylic acid expected to be stable under basic conditions?

A1: Not entirely. The isoxazole ring is generally stable to bases, but it can be susceptible to ring-opening under strongly basic conditions.[1][3] The presence of an electron-withdrawing carboxylic acid group at the C5 position can activate the ring, making it more prone to nucleophilic attack by hydroxide ions.[2] While the 3-isopropoxy group is electron-donating, the overall reactivity will be a balance of these electronic effects. Mild basic conditions (e.g., bicarbonate, pH < 10) may be tolerated, but stronger bases (e.g., NaOH, LiOH, KOH) at elevated temperatures will likely induce hydrolysis and ring cleavage.[2]

Q2: What is the likely mechanism of degradation under basic hydrolysis?

A2: The primary degradation pathway involves the nucleophilic attack of a hydroxide ion on the isoxazole ring, leading to the cleavage of the weak N-O bond.[4] The reaction typically proceeds through a β-ketonitrile intermediate. For 3-isopropoxyisoxazole-5-carboxylic acid, the expected pathway is as follows:

  • Deprotonation: The carboxylic acid proton is first abstracted by the base to form the carboxylate salt.

  • Nucleophilic Attack: A hydroxide ion attacks the C5 position of the isoxazole ring.

  • Ring Opening: The ring opens, cleaving the N-O bond to form an unstable intermediate.

  • Rearrangement & Tautomerization: The intermediate rearranges to form a more stable β-oximino ester derivative, which can further hydrolyze to a β-ketonitrile compound.

This proposed mechanism is visualized in the diagram below.

G cluster_0 Proposed Hydrolysis Mechanism A 3-Isopropoxyisoxazole- 5-carboxylate B Hydroxide Attack (Nucleophilic Addition) A->B OH⁻ C Ring-Opened Intermediate (Unstable) B->C N-O Bond Cleavage D β-Oximino Intermediate C->D Proton Transfer & Tautomerization E Final Products (e.g., β-Ketonitrile derivative) D->E Further Hydrolysis/ Decarboxylation

Caption: Proposed mechanism for the basic hydrolysis of the isoxazole ring.

Q3: What are the expected final products of complete hydrolysis?

A3: Complete hydrolysis under harsh conditions would likely lead to the degradation of the entire structure into smaller, more stable fragments. The primary ring-opened product is expected to be a derivative of a β-ketonitrile, which itself may be unstable. Depending on the reaction conditions (temperature, concentration of base), subsequent reactions like decarboxylation and further hydrolysis of the nitrile group could occur. Identifying the exact product distribution requires careful analytical monitoring.

Troubleshooting Guide

This section addresses common problems encountered when working with 3-isopropoxyisoxazole-5-carboxylic acid under basic conditions.

Issue 1: Low or no recovery of starting material, but no clear product formation.
Potential Cause Explanation & Recommended Action
Complete Degradation The reaction conditions (strong base, high temperature) may be too harsh, leading to the formation of multiple small, polar, or volatile byproducts that are difficult to isolate or visualize by standard techniques like TLC.
Action: Re-run the reaction under milder conditions. See the table below for suggested modifications. Use a more advanced analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to screen the crude reaction mixture for expected intermediates and degradation products.[5]
Product Adsorption The resulting products may be highly polar and could be adsorbing to glassware or silica gel during workup and purification.
Action: After extraction, rinse all glassware with a polar solvent (e.g., methanol, acetonitrile) and analyze the rinse. If using column chromatography, consider using a different stationary phase (e.g., reverse-phase C18 silica) or adding a modifier to your eluent.[1]
Issue 2: Multiple unexpected spots on TLC/peaks in LC-MS.
Potential Cause Explanation & Recommended Action
Incomplete Reaction The reaction may not have gone to completion, resulting in a mixture of starting material, intermediates, and final products.
Action: Monitor the reaction over time by taking aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr) to establish an optimal reaction time.[1]
Side Reactions The isoxazole ring can undergo rearrangements or alternative degradation pathways, especially at high temperatures.[2]
Action: Lower the reaction temperature. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Troubleshooting Workflow

G Start Start Hydrolysis Experiment Monitor Monitor Reaction Progress (TLC / LC-MS) Start->Monitor CheckSM Is Starting Material Consumed? Monitor->CheckSM CheckSM->Monitor No CheckProd Are Expected Products Observed? CheckSM->CheckProd Yes Success Workup & Isolate Product CheckProd->Success Yes ComplexMix Complex Mixture/ Degradation Observed CheckProd->ComplexMix No Troubleshoot Troubleshoot: - Lower Temperature - Use Milder Base - Decrease Reaction Time Troubleshoot->Start Re-run Experiment ComplexMix->Troubleshoot

Caption: A decision tree for troubleshooting hydrolysis experiments.

Experimental Protocols & Data

Protocol: Controlled Study of Basic Hydrolysis

This protocol provides a framework for systematically evaluating the stability of 3-isopropoxyisoxazole-5-carboxylic acid.

Objective: To determine the rate and products of hydrolysis under controlled basic conditions.

Materials:

  • 3-Isopropoxyisoxazole-5-carboxylic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Tetrahydrofuran (THF) or Methanol (as a co-solvent)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS vials

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 100 mg of 3-isopropoxyisoxazole-5-carboxylic acid in 5 mL of THF (or methanol). Add 5 mL of deionized water. Place the flask in a temperature-controlled water bath set to 25°C and begin stirring.

  • Initial Sample (T=0): Immediately withdraw a 0.1 mL aliquot of the reaction mixture. Quench it in a vial containing 0.5 mL of 0.1 M HCl and 0.5 mL of ethyl acetate. Vortex thoroughly. This is your T=0 reference sample for analysis.

  • Initiate Hydrolysis: Add 1.1 equivalents of 1 M NaOH solution to the stirring reaction mixture. Start a timer.

  • Time-Point Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw 0.1 mL aliquots and quench them as described in step 2.

  • Analysis: Analyze the organic layer of each quenched aliquot by TLC and LC-MS.

    • TLC: Use a mobile phase such as 50:50 Hexane:Ethyl Acetate with 1% acetic acid. Visualize under UV light (254 nm). Look for the disappearance of the starting material spot and the appearance of new, more polar spots.

    • LC-MS: Use a reverse-phase C18 column. Monitor the mass corresponding to the starting material and search for masses corresponding to potential ring-opened products.

  • Workup (if stable product is formed): If analysis indicates the formation of a stable product, quench the entire reaction by acidifying to pH ~3 with 1 M HCl. Extract the mixture three times with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

Data Interpretation: Expected Impact of Reaction Parameters

The following table summarizes the expected qualitative effects of changing key reaction parameters on the rate of hydrolysis.

ParameterChangeExpected Impact on Hydrolysis RateRationale
Temperature Increase (e.g., 25°C to 50°C)Significant Increase Provides the necessary activation energy for the nucleophilic attack and ring-opening steps, following Arrhenius kinetics.
Base Concentration Increase (e.g., 1.1 eq to 3.0 eq)Increase The reaction rate is dependent on the concentration of the hydroxide nucleophile. Higher concentrations increase the frequency of attack on the isoxazole ring.
Base Strength Switch from NaHCO₃ to NaOHDrastic Increase Stronger bases (like NaOH) provide a higher concentration of hydroxide ions at equilibrium compared to weaker bases, leading to a much faster reaction.
Solvent Increase water content in co-solventIncrease Water acts as both a solvent for the base and a proton source for intermediates, potentially facilitating the hydrolysis mechanism.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from BenchChem Technical Support.[2]

  • Kashinath, D. et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PharmaTutor, 5(9), 43-52.[6]

  • Wikipedia. (n.d.). Isoxazole. Retrieved February 12, 2026, from [Link]]

  • Kashiyama, E. et al. (1974). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 32(1), 32-44.[3]

  • Sanz-Marco, A. et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3216–3220.[7]

  • Bowen, K. H. (n.d.). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.[4]

  • MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]5]

Sources

Troubleshooting

Preventing decarboxylation of isoxazole-5-carboxylic acids during heating

Technical Support & Troubleshooting Hub Status: Operational Topic: Preventing Thermal Decarboxylation of Isoxazole-5-Carboxylic Acids Audience: Medicinal Chemists, Process Chemists The Diagnostic Hub: Is Your Reaction Co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Topic: Preventing Thermal Decarboxylation of Isoxazole-5-Carboxylic Acids Audience: Medicinal Chemists, Process Chemists

The Diagnostic Hub: Is Your Reaction Compromised?

Before proceeding with mitigation, confirm if decarboxylation is the root cause of your failure. This specific heterocycle is notoriously unstable at the C5 position due to the inductive effect of the ring oxygen.

Troubleshooting Matrix
Observation Likely Cause Diagnostic Check
Mass Spec (LCMS) [M-H]- = Expected Mass - 44 The "M-44" peak is the hallmark of decarboxylation (Loss of CO₂). If this is your major peak, the carboxyl group is gone.
Reaction Appearance Black/Tarry Mixture Thermal decomposition often leads to polymerization of the resulting unsubstituted isoxazole.
Pressure Buildup Gas Evolution (CO₂) If a sealed tube or pressure vial was used, significant off-gassing indicates decomposition.
NMR (¹H) New Singlet ~8.0-8.5 ppm Loss of the carboxylic acid often results in a new proton signal at the C5 position (H-5), distinct from the starting material.

Mechanistic Insight: Why Does It Happen?

The instability of isoxazole-5-carboxylic acids is not random; it is driven by the specific electronic environment of the 5-position. The ring oxygen acts as an electron-withdrawing group, destabilizing the adjacent carboxylate. Upon heating—especially in the presence of acid or during activation—the molecule undergoes decarboxylation, often via a zwitterionic intermediate.

Mechanism of Thermal Decomposition

Figure 1: The pathway of CO₂ loss driven by ring electronics.

Decarboxylation Start Isoxazole-5-COOH (Ground State) Heat Heat / Acidic Activation (>50°C) Start->Heat Energy Input TS Zwitterionic/Cyclic Transition State Heat->TS Proton Transfer Product Decarboxylated Isoxazole (Dead End) + CO₂ TS->Product Irreversible Loss of CO₂

Caption: Thermal energy facilitates the cleavage of the C-C bond, releasing CO₂ and leaving the unsubstituted isoxazole.

Validated Protocols & Mitigation Strategies

To couple isoxazole-5-carboxylic acids successfully, you must avoid high temperatures and harsh acidic conditions. Below are three field-proven workflows.

Strategy A: The "Cold" Acid Chloride Route (Oxalyl Chloride)

Best for: Scale-up where reagents must be cheap, but temperature control is precise.

The Trap: Do NOT use Thionyl Chloride (


) at reflux. This guarantees decarboxylation.[1]
The Fix:  Use Oxalyl Chloride at 

with catalytic DMF.

Protocol:

  • Dissolve isoxazole-5-carboxylic acid (1.0 eq) in dry DCM (0.1 M) under

    
    .
    
  • Cool the solution to

    
      (Ice bath).
    
  • Add catalytic DMF (1-2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise over 10 minutes. Do not let temp rise.

  • Stir at

    
     for 1 hour, then allow to warm to Room Temp (RT) for 1 hour maximum.
    
  • Evaporation: Remove solvent under reduced pressure at

    
      (Cold water bath). Do not heat the rotovap bath!
    
  • Coupling: Re-dissolve the crude acid chloride immediately in DCM and add to your amine/base mixture at

    
    .
    
Strategy B: The "Gentle" Coupling (T3P / Propylphosphonic Anhydride)

Best for: Precious intermediates, parallel synthesis, and avoiding epimerization.

T3P is widely regarded as the superior reagent for unstable acids because it operates well in ethyl acetate or DMF and requires no pre-activation step that generates unstable intermediates.

Protocol:

  • Dissolve isoxazole-5-carboxylic acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (0.1 M).

  • Add Base (DIPEA or TEA, 3.0 eq).

  • Cool to

    
    .
    
  • Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • Stir at RT.[2] Monitor by LCMS.[3]

    • Note: T3P reactions are often slower but much cleaner. If reaction is sluggish, warm only to

      
      , never reflux.
      
Strategy C: The Mixed Anhydride (Isobutyl Chloroformate)

Best for: Very unstable substrates where even RT is risky.

Protocol:

  • Dissolve acid (1.0 eq) in dry THF.

  • Cool to

    
      (Salt/Ice bath).
    
  • Add N-Methylmorpholine (NMM) (1.1 eq).

  • Add Isobutyl chloroformate (1.1 eq) dropwise.

  • Stir for 15 mins at

    
     (Formation of mixed anhydride).
    
  • Add the amine (1.0 eq) as a solution in THF.

  • Allow to warm to RT slowly over 2 hours.

Comparative Decision Guide

Use this table to select the right chemistry for your specific constraint.

MethodReagentTemperature LimitRisk of DecarboxylationRecommended For
Standard Acid Chloride

Reflux (

)
CRITICAL Do Not Use
Cold Acid Chloride

/ DMF

LowLarge scale, simple amines
Standard Coupling HATU / DIPEA

Low-MediumGeneral synthesis
Stabilized Coupling T3P / Pyridine

Very Low Highly unstable acids, scale-up
Mixed Anhydride IBCF / NMM

Lowest Extremely sensitive substrates

Workflow Visualization: The "Safe-Path" Decision Tree

Follow this logic to determine your experimental setup.

DecisionTree Start Start: Isoxazole-5-COOH Coupling Q1 Is the Amine Sterically Hindered? Start->Q1 Warning STOP: Do NOT use SOCl2 Reflux Start->Warning Avoid AcidCl Route A: Cold Acid Chloride (Oxalyl Chloride, 0°C) Q1->AcidCl Yes (Needs high activation) Q2 Is the Acid Extremely Unstable? (Decarboxylates at RT?) Q1->Q2 No MixedAnh Route C: Mixed Anhydride (IBCF, -15°C) Q2->MixedAnh Yes T3P Route B: T3P Coupling (EtOAc, RT) Q2->T3P No (Standard)

Caption: Decision matrix for selecting the safest coupling method based on steric hindrance and substrate stability.

Frequently Asked Questions (FAQ)

Q: Can I use HATU for these couplings? A: Yes, HATU is generally safe at room temperature. However, the basic conditions (DIPEA/DMF) can sometimes promote decarboxylation if the reaction is left too long. If you see "M-44" with HATU, switch to T3P or the Mixed Anhydride method.

Q: My starting material has a melting point of 145°C. Why does it decompose at 60°C in solution? A: Crystal lattice energy stabilizes the solid form. Once dissolved, solvation effects and the presence of bases or acids lower the activation energy for the decarboxylation transition state. Never assume solid-state stability equals solution-phase stability [1].

Q: I need to hydrolyze an isoxazole-5-ester. Can I use NaOH/MeOH? A: Be very careful. Basic hydrolysis followed by acidic workup is the "danger zone."

  • Recommendation: Use LiOH in THF/Water at

    
    .
    
  • Workup: Acidify carefully to pH 3-4 (not pH 1) at

    
     and extract immediately. Do not let the acidified aqueous layer sit warm.
    

References

  • Thermal Stability of Isoxazoles

    • Amaral, L. M. P. F., et al. (2020). "Enthalpic differences between 5-methylisoxazole and 5-methylisoxazole-3-carboxylic acid." Journal of Chemical Thermodynamics.
    • Note: Highlights the thermodynamic instability of the 5-position versus the 3-position.
  • T3P Coupling Reagent Utility

    • Archibald, T. G., et al. (2012). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters." Organic Process Research & Development.
    • Note: Defines T3P as the reagent of choice for preventing epimerization and decomposition in sensitive acids.
  • General Decarboxylation Mechanisms

    • Li, J. J. (2014). "Decarboxylation."[1][4][5][6][7] Name Reactions in Heterocyclic Chemistry.

    • Note: General overview of heteroaromatic decarboxylation p
  • Oxalyl Chloride Activation Protocol

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
    • Note: Standard reference for the catalytic DMF/Oxalyl Chloride mechanism at low temper

Sources

Optimization

Optimization of amide bond formation with 3-Isopropoxyisoxazole-5-carboxylic acid

Technical Support Center: Optimization of Amide Bond Formation with 3-Isopropoxyisoxazole-5-carboxylic acid Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Content Type: Technical Guide, T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Amide Bond Formation with 3-Isopropoxyisoxazole-5-carboxylic acid

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Content Type: Technical Guide, Troubleshooting Q&A, and Standard Operating Procedures (SOP).

Executive Summary & Molecule Profile

Subject: 3-Isopropoxyisoxazole-5-carboxylic acid CAS: 14633-22-8 (Analogous/Parent structures) Chemical Class: Electron-rich Heteroaromatic Carboxylic Acid

Technical Insight: The 3-isopropoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the isoxazole ring. Consequently, the C5-carboxylic acid is less acidic (higher pKa) and the resulting activated ester is less electrophilic compared to unsubstituted or electron-deficient isoxazoles.

Implication for Coupling: Standard carbodiimide couplings (EDC/HOBt) often suffer from sluggish kinetics and incomplete conversion. The isoxazole ring is also latent-reactive; it can undergo ring-opening (N-O bond cleavage) under harsh basic conditions or catalytic hydrogenation. Therefore, T3P® (Propanephosphonic acid anhydride) is the recommended "Gold Standard" reagent due to its high activation potential, mild buffering conditions, and simple workup.

Decision Matrix: Coupling Reagent Selection

Before starting, select the appropriate workflow based on your amine partner.

CouplingDecision Start Select Amine Partner AmineType Amine Properties? Start->AmineType Primary Primary/Secondary Non-hindered AmineType->Primary Standard Hindered Sterically Hindered (e.g., t-Butyl, Ortho-subst.) AmineType->Hindered Bulky Deactivated Electron Deficient (e.g., Aniline, Heterocycle) AmineType->Deactivated Low Nucleophilicity T3P Protocol A: T3P® (Ethyl Acetate/Pyridine) Primary->T3P High Yield Easy Workup HATU Protocol B: HATU/DIPEA (DMF) Hindered->HATU Stronger Activation Deactivated->HATU Alternative AcidCl Protocol C: Ghosez's Reagent (Acid Chloride) Deactivated->AcidCl Max Reactivity

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity and sterics.

Standard Operating Procedure (SOP): The T3P Protocol

This protocol is optimized to prevent isoxazole ring degradation while ensuring complete conversion.

Reagents:

  • 3-Isopropoxyisoxazole-5-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Dissolution: In a clean, dry vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both a base and an acylation catalyst.

  • Cooling (Optional): If the amine is valuable or chiral, cool to 0 °C. For standard amines, room temperature (RT) is acceptable.

  • Activation: Add T3P solution dropwise.

    • Why? Slow addition prevents exotherms that could degrade the isoxazole.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (The "Self-Validating" Step):

    • Dilute with EtOAc.

    • Wash 2x with Water (Removes T3P byproducts and Pyridine salts).

    • Wash 1x with 0.5 M HCl (Removes unreacted amine).

    • Wash 1x with Sat. NaHCO₃ (Removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 60% conversion. Adding more T3P doesn't help. What is happening? Diagnosis: The "Isopropoxy Effect." The electron-donating isopropoxy group reduces the electrophilicity of the active ester. Solution: Switch to Protocol B (HATU) .

  • Why? HATU generates an O-At (7-azabenzotriazole) active ester, which is significantly more reactive than the T3P-derived mixed anhydride.

  • Caution: Ensure you wash the organic layer thoroughly with 5% LiCl (aq) or water to remove tetramethylurea byproducts.

Q2: I see a new impurity with M+1 = [Expected Mass] + 17 or + 42. What is it? Diagnosis:

  • +42 Da: Acetylation of your amine. Did you use EtOAc as a solvent with a very nucleophilic amine and heat it?

    • Fix: Switch solvent to DMF or DCM.

  • +17 Da (approx): Hydrolysis or Ring Opening.

    • Critical: Isoxazoles are sensitive to strong hydroxide bases (NaOH/KOH).

    • Fix: Use mild bases like NaHCO₃ or K₂CO₃ during workup. Never use 1M NaOH to wash the reaction if you can avoid it.

Q3: Can I convert the acid to the Acid Chloride using Thionyl Chloride (SOCl₂)? Diagnosis: Risky. The HCl byproduct generated from SOCl₂ can cleave the isopropoxy ether (forming the 3-hydroxy isoxazole) or degrade the ring. Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Mechanism:[2][3][4][5][6] It forms the acid chloride under neutral conditions.

  • Protocol: React acid + Ghosez reagent in DCM at 0 °C for 1h, then add amine + DIPEA.

Q4: My amine is chiral. Will this coupling cause racemization? Diagnosis: 3-alkoxyisoxazoles are generally safe from racemization of the acid (since C5 is achiral), but the activation conditions can racemize the amine if the pH is too high. Solution: Use T3P with Pyridine (Protocol A). T3P is widely documented to have the lowest epimerization rates among coupling reagents [1].

Quantitative Comparison of Reagents

FeatureT3P® (Propanephosphonic acid anhydride)HATU / DIPEAEDC / HOBt
Reactivity High (Low Epimerization)Very HighModerate
Isoxazole Compatibility Excellent (Mild conditions)GoodGood
Byproduct Removal Water Soluble (Simple wash)Difficult (Req. Column/LiCl wash)Urea precipitates (Filter)
Atom Economy GoodPoor (High MW reagent)Moderate
Cost ModerateHighLow

Mechanistic Visualization: T3P Activation

Understanding the activation pathway helps explain why T3P is safer for the isoxazole ring than harsh acid chlorides.

T3PMechanism Acid 3-Isopropoxy- isoxazole-5-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Base Base Base (Deprotonation) Base->Carboxylate MixedAnh Mixed Anhydride (Activated Species) Carboxylate->MixedAnh + T3P T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Product Final Amide MixedAnh->Product + Amine Byproduct Water Soluble Phosphonate Salt MixedAnh->Byproduct Amine Amine Nucleophile Amine->Product

Figure 2: T3P activation pathway. The mixed anhydride intermediate is reactive enough for coupling but stable enough to minimize side reactions.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P." Organic Letters, 13(19), 5048–5051.

  • Patterson, A. W., et al. (2011). "Optimization of the T3P-mediated amide bond formation." Tetrahedron Letters, 52(20), 2535-2539.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and isoxazoles." Current Opinion in Drug Discovery & Development. (Contextual reference for isoxazole stability).

Sources

Troubleshooting

Troubleshooting NMR shift assignment for 3-isopropoxyisoxazole regioisomers

This technical guide addresses the critical challenge of distinguishing between 3-isopropoxyisoxazole (O-alkyl product) and its regioisomer 2-isopropylisoxazol-3(2H)-one (N-alkyl product). This is a common ambiguity in h...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenge of distinguishing between 3-isopropoxyisoxazole (O-alkyl product) and its regioisomer 2-isopropylisoxazol-3(2H)-one (N-alkyl product). This is a common ambiguity in heterocyclic synthesis, particularly when alkylating 3-hydroxyisoxazole precursors.

The Core Problem: The "Regioisomer Trap"

User Question: I synthesized 3-isopropoxyisoxazole by alkylating 3-hydroxyisoxazole with isopropyl bromide. My 1H NMR shows a clean set of signals, but I suspect I might have the N-alkylated isomer (isoxazolone). How do I distinguish them definitively?

Scientist's Response: You are facing the classic tautomeric alkylation ambiguity. The starting material, 3-hydroxyisoxazole, exists in equilibrium with isoxazol-3(2H)-one. Under basic alkylation conditions, you will often obtain a mixture of two regioisomers:

  • 3-isopropoxyisoxazole (Target): Result of O-alkylation. Aromatic isoxazole ring.[1][2]

  • 2-isopropylisoxazol-3(2H)-one (Impurity/Byproduct): Result of N-alkylation.[3] Non-aromatic, cyclic amide (lactam) structure.

Distinguishing these requires looking beyond simple chemical shifts. The most reliable diagnostic is the coupling constant (


) of the ring protons .
Quick Diagnostic Table
Feature3-Isopropoxyisoxazole (O-alkyl)2-Isopropylisoxazol-3-one (N-alkyl)
Structure Type Aromatic HeterocycleCyclic

-Unsaturated Amide
H-4 / H-5 Coupling (

)
Small (~1.6 – 2.0 Hz) Large (~5.5 – 7.0 Hz)
C-3 Chemical Shift ~160 – 165 ppm (C=N)~165 – 175 ppm (C=O)
Alkyl

-CH Shift

~4.8 – 5.1 ppm (Deshielded by O)

~4.2 – 4.6 ppm (Shielded relative to O)
HMBC Correlation Alkyl-H

C-3 (Aromatic)
Alkyl-H

C=O (Carbonyl)

Tier 1 Troubleshooting: 1H NMR Analysis

Q: My ring protons appear as doublets. What specific values should I look for?

A: The coupling constant (


) is your primary "smoking gun."
  • The O-Isomer (Aromatic): The isoxazole ring is aromatic. The coupling between H-4 and H-5 is weak. You will typically see

    
     values between 1.6 Hz and 2.0 Hz . H-5 is usually very deshielded (
    
    
    
    8.0–8.4 ppm) due to the adjacent oxygen, while H-4 is upfield (
    
    
    5.8–6.2 ppm).
  • The N-Isomer (Isoxazolone): This molecule is an isoxazolone, which behaves like a cyclic enaminone. The H-4 and H-5 protons are cis-alkene protons in a 5-membered ring. This geometry dictates a significantly larger coupling constant, typically 5.5 Hz to 7.0 Hz .

Protocol:

  • Zoom in on the H-4 signal (usually the most upfield ring proton, ~6.0 ppm).

  • Perform precise peak picking (Hz).

  • Calculate the difference:

    
     (Hz).
    
    • If

      
       Hz 
      
      
      
      Likely O-alkyl .
    • If

      
       Hz 
      
      
      
      Likely N-alkyl .

Tier 2 Troubleshooting: 13C and 2D NMR Verification

Q: The shifts are ambiguous, and the peaks are broad. How can 13C or HMBC confirm the structure?

A: Use Heteronuclear Multiple Bond Correlation (HMBC) to trace the connectivity of the isopropyl group.

The HMBC Logic
  • Pathway A (O-Alkyl): The isopropyl methine proton (

    
     ~4.9) will show a strong 3-bond correlation (
    
    
    
    ) to the C-3 carbon. In 13C NMR, this C-3 is an imidate-like carbon (
    
    
    ~164 ppm).
  • Pathway B (N-Alkyl): The isopropyl methine proton (

    
     ~4.4) will correlate to the C-3 carbonyl  carbon. While the shift (
    
    
    
    ~170 ppm) is similar, the chemical environment is distinct. Crucially, look for the H-4 correlation . In the N-alkyl isomer, H-4 is part of a conjugated enone system and shows strong coupling to the C-3 carbonyl.
Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning your regioisomer.

NMR_Assignment_Flow Start Start: Unknown Regioisomer CheckJ Step 1: Measure J(H4, H5) in 1H NMR Start->CheckJ SmallJ J ≈ 1.6 - 2.0 Hz CheckJ->SmallJ LargeJ J ≈ 5.5 - 7.0 Hz CheckJ->LargeJ O_Alkyl_Prov Provisional: 3-Isopropoxyisoxazole (O-Alkyl) SmallJ->O_Alkyl_Prov N_Alkyl_Prov Provisional: 2-Isopropylisoxazolone (N-Alkyl) LargeJ->N_Alkyl_Prov CheckC13 Step 2: Check 13C Shift of C-3 O_Alkyl_Prov->CheckC13 N_Alkyl_Prov->CheckC13 Shift_O δ ≈ 160-164 ppm (Imidate C) CheckC13->Shift_O Shift_N δ ≈ 168-175 ppm (Amide Carbonyl) CheckC13->Shift_N HMBC_Check Step 3: HMBC Correlation (Isopropyl CH to C-3) Shift_O->HMBC_Check Shift_N->HMBC_Check Final_O CONFIRMED: 3-Isopropoxyisoxazole HMBC_Check->Final_O Correlation to Aromatic C-O Final_N CONFIRMED: 2-Isopropylisoxazolone HMBC_Check->Final_N Correlation to Carbonyl C=O

Caption: Decision tree for distinguishing O-alkyl vs. N-alkyl isoxazole regioisomers using 1H coupling constants and HMBC correlations.

Experimental Validation Protocol

If you need to validate your assignment for a regulatory filing or publication, follow this self-validating protocol.

Reagents:

  • Sample: ~10 mg of isolated product.

  • Solvent: CDCl3 (standard) or DMSO-d6 (if solubility is poor, though CDCl3 is preferred for resolution).

Step-by-Step:

  • Acquire 1H NMR (16 scans min): Ensure high digital resolution (at least 32k points) to resolve the small coupling constants of the isoxazole ring.

  • Process with Apodization: Apply a Gaussian window function (gb) rather than exponential multiplication (lb) to sharpen the multiplets for accurate

    
     measurement.
    
  • Measure

    
    : 
    
    • Identify the doublet at ~6.0 ppm (H-4).

    • Measure the distance between the two legs in Hz.

    • Validation Criteria:

      
       Hz confirms aromaticity (O-alkyl).
      
  • Acquire 1H-13C HMBC: Optimize for long-range coupling (

    
     Hz).
    
  • Trace the Isopropyl Group:

    • Find the septet (

      
       4.0–5.0).
      
    • Identify the carbon it correlates to (C-3).

    • Check the chemical shift of that carbon.[1][2][3][4][5]

    • Validation Criteria: If C-3 is >168 ppm and correlates strongly with H-4 (

      
       Hz system), it is the N-alkyl isomer.
      

Frequently Asked Questions (FAQs)

Q: Can I use solvent effects to distinguish them? A: Yes, but with caution. N-alkylated isomers (cyclic amides) are much more polar than O-alkylated isomers (ethers).

  • TLC: The O-alkyl product usually has a significantly higher

    
     (runs faster) in non-polar solvents (e.g., Hexane/EtOAc) compared to the N-alkyl product.
    
  • Solvent Shift: Changing from CDCl3 to C6D6 (Benzene-d6) often causes dramatic upfield shifts in the protons of the N-alkyl isomer due to the specific solvation of the amide dipole by the benzene ring (ASIS effect).

Q: Why do I see a mixture? A: The alkylation of 3-hydroxyisoxazole is highly sensitive to conditions.

  • Hard Electrophiles / O-Selective: Alkyl halides with Ag2CO3 often favor O-alkylation.

  • Soft Electrophiles / N-Selective: Alkyl halides with bases like K2CO3 or NaH in polar aprotic solvents (DMF, DMSO) often favor N-alkylation (thermodynamic control).

References

  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Substituent effect study on experimental 13C NMR chemical shifts of dihydroisoxazole derivatives. Retrieved from [Link]

  • Iowa State University. (2020). NMR Coupling Constants Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (2010). Evans pKa Table (Isoxazole vs Isoxazolone acidity). Retrieved from [Link]

  • ResearchGate. (2018). Development of methodologies for the regioselective synthesis of isoxazoles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Quantitative NMR Profiling: 3-Isopropoxyisoxazole-5-carboxylic Acid vs. N-Alkylated Impurities

Executive Summary In the synthesis of isoxazole-based bioisosteres (specifically GABA and glutamate receptor agonists), the regioselectivity of alkylation is a critical quality attribute. The synthesis of 3-Isopropoxyiso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of isoxazole-based bioisosteres (specifically GABA and glutamate receptor agonists), the regioselectivity of alkylation is a critical quality attribute. The synthesis of 3-Isopropoxyisoxazole-5-carboxylic acid typically involves the alkylation of 3-hydroxyisoxazole-5-carboxylate precursors. This reaction is prone to ambident nucleophilicity, leading to a competition between O-alkylation (desired) and N-alkylation (impurity).

This guide provides a definitive NMR analysis protocol to distinguish the target 3-Isopropoxyisoxazole-5-carboxylic acid from its primary impurity, 2-isopropyl-3-oxo-2,3-dihydroisoxazole-5-carboxylic acid (N-isopropyl isoxazolone), and other common contaminants.

Chemical Context & Strategic Analysis

The isoxazole ring contains both a basic nitrogen and an acidic hydroxyl group (in its tautomeric form). When alkylating the 3-hydroxy precursor, two pathways exist:

  • Pathway A (Target): Attack via the Oxygen atom

    
     3-alkoxyisoxazole (Aromatic system retained).
    
  • Pathway B (Impurity): Attack via the Nitrogen atom

    
     2-alkyl-3-isoxazolone (Loss of aromaticity, formation of a cyclic amide/vinylogous amide).
    

Differentiation by HPLC can be challenging due to similar polarities.


H NMR and 

C NMR are the most robust methods for structural assignment.
Visualizing the Analytical Workflow

G Start Crude Sample Prep Sample Prep (DMSO-d6, 10-15 mg) Start->Prep Acq Acquisition (1H: 16 scans, d1=10s) (13C: 256 scans) Prep->Acq Process Processing (LB=0.3Hz, Phasing) Acq->Process Decision Check Isopropyl Methine (-CH-) Shift Process->Decision Target Target ID: Septet @ 4.80 ppm (O-Alkylation) Decision->Target > 4.6 ppm Impurity Impurity ID: Septet @ 4.30 ppm (N-Alkylation) Decision->Impurity < 4.5 ppm

Figure 1: Analytical workflow for distinguishing O- vs N-alkylation using proton chemical shifts.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shift variations (especially for the carboxylic acid proton), DMSO-d6 is the mandatory solvent for this protocol. CDCl


 is not recommended due to the poor solubility of the free acid and dimerization effects that broaden the signals.
Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution of the carboxylic acid dimers.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard proton)

  • Relaxation Delay (d1): 10 seconds (Critical for accurate integration of the carboxylic acid proton).

  • Scans (ns): 16 (minimum).

  • Temperature: 298 K.

Spectral Analysis: Target vs. Impurities

The Pure Target: 3-Isopropoxyisoxazole-5-carboxylic acid

The target molecule retains the aromatic isoxazole character. The key feature is the strong deshielding of the isopropyl methine proton due to the direct attachment to the electronegative oxygen.

Key Assignments (DMSO-d6):

PositionGroupMultiplicityShift (

, ppm)
IntegrationMechanistic Insight
COOH -COOHBroad Singlet13.50 – 14.001HHighly deshielded acidic proton; chemical shift varies with concentration/water content.
C4-H Ring CHSinglet6.851HCharacteristic aromatic isoxazole proton. Comparison: 3-phenylisoxazole C4-H is ~7.3 ppm; alkoxy group shields it slightly.
OCH -CH-Septet (

Hz)
4.82 1HDiagnostic Peak. The O-linkage deshields this proton significantly (> 4.6 ppm).
CH

-(CH

)

Doublet (

Hz)
1.326HMethyl groups of the isopropyl moiety.
The Primary Impurity: N-Isopropyl Isomer

(2-isopropyl-3-oxo-2,3-dihydroisoxazole-5-carboxylic acid)

In the N-alkylated impurity, the aromaticity is disrupted, forming a cyclic amide (isoxazolone). The nitrogen is less electronegative than oxygen, causing the attached isopropyl methine to appear upfield relative to the target.

Key Assignments (DMSO-d6):

PositionGroupMultiplicityShift (

, ppm)
IntegrationMechanistic Insight
NCH -CH-Septet4.35 1HDiagnostic Peak. Upfield shift of ~0.5 ppm compared to O-isomer.
C4-H Vinyl CHSinglet6.20 – 6.401HOften shifts upfield due to loss of aromatic ring current, though carbonyl anisotropy complicates this.
Other Potential Impurities
ImpurityDiagnostic SignalShift (

, ppm)
Notes
Isopropanol -CH- (Septet)3.78Residual solvent from workup. OH usually visible ~4.3 ppm in DMSO.
Isopropyl Bromide -CH- (Septet)4.30 – 4.40Alkylating agent. Overlaps with N-alkyl impurity but lacks the aromatic/vinyl singlet.
3-Hydroxy Precursor --Absence of isopropyl signals. OH proton may be very broad or invisible.

Comparative Data Summary

The following table summarizes the critical chemical shift differences required for QC release testing.

FeatureTarget (O-Alkyl) Impurity (N-Alkyl)

(ppm)
Isopropyl Methine (-CH-) 4.82 ppm 4.35 ppm ~0.47
Ring Proton (C4-H) 6.85 ppm6.30 ppm~0.55
Isopropyl Methyl (-CH

)
1.32 ppm1.25 ppm~0.07

C Isopropyl Methine
74.0 - 76.0 ppm 46.0 - 50.0 ppm ~25.0

> Note: If


H NMR is ambiguous due to overlap, run a 

C NMR or HSQC. The carbon shift difference (O-C vs N-C) is massive (~25 ppm) and definitive.

Structural Logic & Decision Tree

To assist in rapid decision-making during process development, use the following logic map.

Logic Root Analyze 1H Spectrum (4.0 - 5.0 ppm region) Q1 Is there a Septet? Root->Q1 NoSept Check for Singlet @ 3.78 ppm Q1->NoSept No YesSept Check Chemical Shift Q1->YesSept Yes IPA Residual Isopropanol NoSept->IPA HighShift Shift > 4.7 ppm YesSept->HighShift LowShift Shift < 4.5 ppm YesSept->LowShift ResultO CONFIRMED: 3-Isopropoxy (O-Alkyl) HighShift->ResultO ResultN SUSPECT: N-Alkyl Impurity or Alkyl Halide LowShift->ResultN Confirm Validation: Check C4-H Singlet (~6.85 ppm) ResultO->Confirm

Figure 2: Decision tree for impurity identification based on isopropyl methine shift.

References

  • Katritzky, A. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][2] Bioorganic & Medicinal Chemistry Letters.[1]

  • Hansen, P. E. (1979). Carbon-13 NMR Chemical Shifts of Isoxazoles. Organic Magnetic Resonance.[3][1][4][5] (General reference for Isoxazole C4 shifts).

  • Liu, Y., et al. (2006).[6] Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles. Magnetic Resonance in Chemistry.[3][1][4][7]

  • BenchChem Technical Support. (2025). Ethyl 3-hydroxyisoxazole-5-carboxylate Purification and Analysis.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for DMSO/Isopropanol shifts).

Sources

Safety & Regulatory Compliance

Safety

3-Isopropoxyisoxazole-5-carboxylic acid proper disposal procedures

This operational guide details the proper disposal procedures for 3-Isopropoxyisoxazole-5-carboxylic acid (CAS: 1086391-25-4). It is designed for researchers and safety officers requiring immediate, actionable protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the proper disposal procedures for 3-Isopropoxyisoxazole-5-carboxylic acid (CAS: 1086391-25-4). It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with standard laboratory safety regulations (OSHA/EPA).

Executive Summary: Immediate Action Card

Parameter Critical Data
Chemical Identity 3-Isopropoxyisoxazole-5-carboxylic acid
CAS Number 1086391-25-4
Primary Hazard Irritant / Acidic .[1] Causes skin (H315), eye (H319), and respiratory (H335) irritation.
Waste Class Non-Halogenated Organic Acid .
Incompatibility Strong Oxidizers, Strong Bases, Reducing Agents .
Spill Response Neutralize with Sodium Bicarbonate (

) or absorb with inert clay/vermiculite.
Disposal Bin Solid: Hazardous Waste (Solid). Liquid: Organic Waste (Non-Halogenated).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. 3-Isopropoxyisoxazole-5-carboxylic acid combines a heterocyclic isoxazole ring with a carboxylic acid moiety and an ether linkage.

  • Acidity (pKa): The carboxylic acid at position 5, influenced by the electron-withdrawing isoxazole ring, typically exhibits a pKa between 3.0 and 4.5 . It is sufficiently acidic to react vigorously with concentrated bases.

  • Stability: The isoxazole ring is generally stable under standard ambient conditions but is susceptible to cleavage by strong reducing agents (e.g., Lithium Aluminum Hydride, catalytic hydrogenation) or strong nucleophiles under extreme conditions.

  • Physical State: Typically a white to off-white solid.

Expert Insight: Do not mix this compound with waste streams containing active reducing metals (e.g., sodium, magnesium) or hydrides, as ring cleavage can generate reactive amino-enone byproducts.

Step-by-Step Disposal Protocols

Protocol A: Routine Solid Waste (Pure Substance)

Applicability: Expired stock, surplus solids, or weighing boat residues.

  • Segregation: Do not mix with general trash or biohazard waste.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar labeled "Hazardous Waste - Solid."

  • Labeling: clearly mark the tag with:

    • Full Chemical Name: "3-Isopropoxyisoxazole-5-carboxylic acid"[3][4][5][6][7]

    • Hazard Checkbox: "Toxic" and "Irritant."

    • Date of Accumulation Start.

  • Storage: Keep the container closed and stored in a Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in solvents like Methanol, Ethyl Acetate, or DMSO.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Dispose in Halogenated Organic Waste .

    • If Non-Halogenated (MeOH, EtOAc, Acetone): Dispose in Non-Halogenated Organic Waste .

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 using a dilute base (e.g., 5% NaOH) before adding to a general organic waste drum, unless your facility allows acidic organic waste streams.

    • Note: The compound itself is acidic but usually does not require neutralization if dissolved in organic solvents at low concentrations (<5%).

  • Transfer: Pour into the appropriate carboy using a funnel. Avoid splashing.

Protocol C: Aqueous Waste

Applicability: Aqueous extraction layers or reverse-phase chromatography fractions.

  • Analysis: Ensure no organic layer remains.

  • Neutralization: Slowly add Sodium Bicarbonate (

    
    ) until effervescence ceases and pH is neutral (pH 6–8).
    
  • Disposal:

    • Trace Contamination: If the compound concentration is negligible (<0.1%) and local regulations permit, it may be drain-disposable (consult your EHS officer).

    • Standard: Collect in "Aqueous Hazardous Waste" container.

Visual Workflows

Figure 1: Waste Stream Decision Tree

This logic flow ensures the compound ends up in the correct regulatory stream (RCRA compliance).

WasteDisposal Start Start: Waste Material State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid BinSolid Bin: Hazardous Waste (Solid) Solid->BinSolid Pack in HDPE/Glass SolventType Solvent Base? Liquid->SolventType Halogenated Halogenated (DCM, CHCl3) SolventType->Halogenated NonHalo Non-Halogenated (MeOH, EtOAc) SolventType->NonHalo Aqueous Aqueous (Water/Buffer) SolventType->Aqueous BinHalo Bin: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo Neutralize Neutralize to pH 6-8 Aqueous->Neutralize BinAq Bin: Aqueous Chemical Waste Neutralize->BinAq

Caption: Decision logic for segregating 3-Isopropoxyisoxazole-5-carboxylic acid waste streams.

Spill Response Mechanism

In the event of a benchtop spill, follow the S.I.N. protocol: S top the source, I solate the area, N eutralize.

Protocol: Solid Spill (< 50 g)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment: Cover the spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop up the material using a dustpan or stiff card.

  • Disposal: Place waste and contaminated towels into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with 1% Sodium Bicarbonate solution, followed by water.

Figure 2: Emergency Spill Workflow

SpillResponse Spill Spill Detected Assess Assess Hazard (Qty > 50g?) Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Yes (Large) PPE Don PPE (Gloves, Goggles, N95) Assess->PPE No (Small) Contain Contain/Cover (Wet Towels) PPE->Contain Clean Scoop & Bag Contain->Clean Wipe Decontaminate Surface (NaHCO3 Wash) Clean->Wipe

Caption: Workflow for managing minor laboratory spills of isoxazole carboxylic acid derivatives.

Regulatory Framework & Compliance

  • RCRA Classification (USA): This compound is not typically listed on the EPA P-list or U-list. However, it is a Characteristic Waste if the pH of a solution is

    
     (Waste Code D002 ).[1]
    
  • Empty Containers: Containers that held this chemical must be "RCRA Empty" (less than 3% by weight remaining) before being triple-rinsed.[2] The rinsate must be collected as hazardous waste.[2] Deface the label before recycling the glass.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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